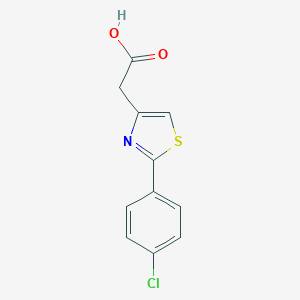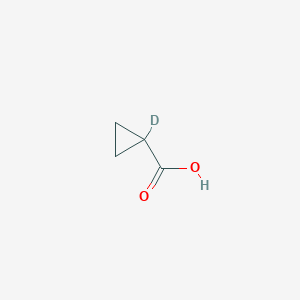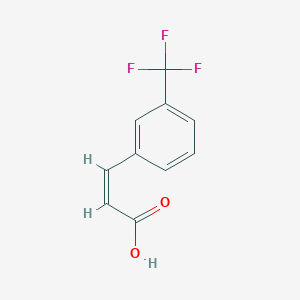
m-Trifluoromethyl cinnamic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
M-Trifluoromethyl cinnamic acid is a chemical compound that has gained significant attention in recent years due to its potential applications in various fields. It is a member of the cinnamic acid family, which is a group of aromatic organic compounds with a phenylacrylic acid structure. The trifluoromethyl group in m-Trifluoromethyl cinnamic acid makes it a unique compound with distinct properties and potential applications.
Mécanisme D'action
The mechanism of action of m-Trifluoromethyl cinnamic acid is not fully understood. However, it is believed to act as an inhibitor of certain enzymes and proteins, which are involved in various biological processes. The trifluoromethyl group in m-Trifluoromethyl cinnamic acid is believed to play a crucial role in its mechanism of action.
Effets Biochimiques Et Physiologiques
Studies have shown that m-Trifluoromethyl cinnamic acid has various biochemical and physiological effects. It has been shown to have anti-inflammatory, anti-cancer, and anti-bacterial properties. It has also been shown to have a positive effect on blood glucose levels and insulin resistance. These effects make m-Trifluoromethyl cinnamic acid a potential candidate for the development of new drugs for the treatment of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using m-Trifluoromethyl cinnamic acid in lab experiments include its unique properties, relatively simple synthesis method, and potential applications in various fields. However, the limitations of using m-Trifluoromethyl cinnamic acid in lab experiments include its potential toxicity and the need for specialized equipment and expertise.
Orientations Futures
There are several future directions for the research on m-Trifluoromethyl cinnamic acid. These include:
1. Further studies on the mechanism of action of m-Trifluoromethyl cinnamic acid to better understand its potential applications in various fields.
2. Development of new drugs and materials based on the unique properties of m-Trifluoromethyl cinnamic acid.
3. Investigation of the potential toxicity of m-Trifluoromethyl cinnamic acid and its effects on the environment.
4. Exploration of new synthesis methods for m-Trifluoromethyl cinnamic acid to improve its efficiency and reduce its environmental impact.
Conclusion:
In conclusion, m-Trifluoromethyl cinnamic acid is a unique compound with distinct properties and potential applications in various fields. It has been the subject of extensive scientific research and has shown promising results in the development of new drugs and materials. Further research on m-Trifluoromethyl cinnamic acid is needed to fully understand its potential applications and limitations.
Méthodes De Synthèse
The synthesis of m-Trifluoromethyl cinnamic acid involves the reaction of trifluoromethyl benzaldehyde with malonic acid in the presence of a catalyst. The reaction proceeds through a Knoevenagel condensation reaction, which results in the formation of m-Trifluoromethyl cinnamic acid. The synthesis method is relatively simple and can be carried out in a laboratory setting.
Applications De Recherche Scientifique
M-Trifluoromethyl cinnamic acid has been the subject of extensive scientific research due to its potential applications in various fields. It has been studied for its potential use as a building block in the synthesis of pharmaceuticals, agrochemicals, and materials science. The unique properties of m-Trifluoromethyl cinnamic acid make it a promising candidate for the development of new drugs and materials.
Propriétés
Numéro CAS |
16642-87-8 |
|---|---|
Nom du produit |
m-Trifluoromethyl cinnamic acid |
Formule moléculaire |
C10H7F3O2 |
Poids moléculaire |
216.16 g/mol |
Nom IUPAC |
(Z)-3-[3-(trifluoromethyl)phenyl]prop-2-enoic acid |
InChI |
InChI=1S/C10H7F3O2/c11-10(12,13)8-3-1-2-7(6-8)4-5-9(14)15/h1-6H,(H,14,15)/b5-4- |
Clé InChI |
KSBWHDDGWSYETA-PLNGDYQASA-N |
SMILES isomérique |
C1=CC(=CC(=C1)C(F)(F)F)/C=C\C(=O)O |
SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C=CC(=O)O |
SMILES canonique |
C1=CC(=CC(=C1)C(F)(F)F)C=CC(=O)O |
Autres numéros CAS |
16642-87-8 |
Synonymes |
META-(TRIFLUOROMETHYL)-CINNAMICACID |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Silane, tris[(1-methylethyl)thio]-](/img/structure/B102112.png)
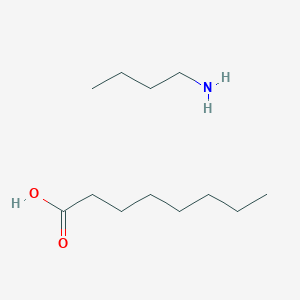
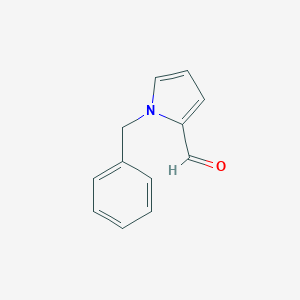
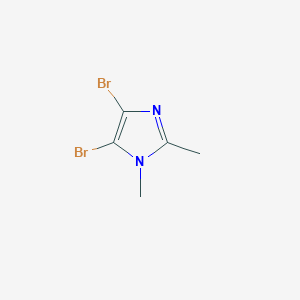
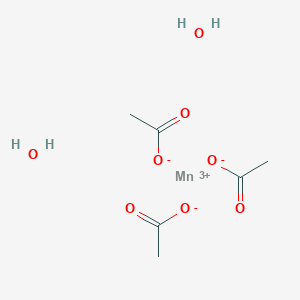
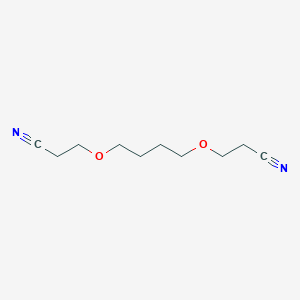
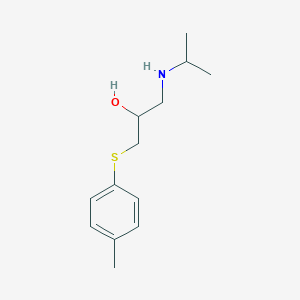
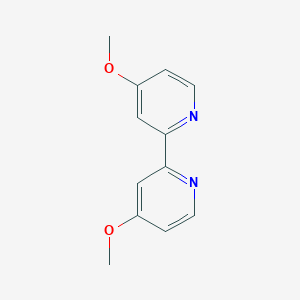
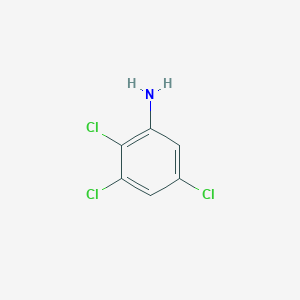

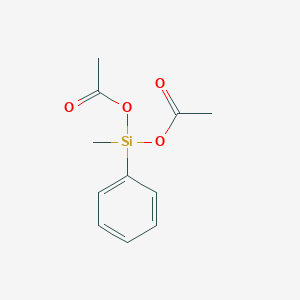
![Ethyl Benzo[b]thiophene-2-carboxylate](/img/structure/B102135.png)
